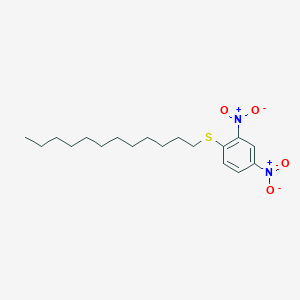
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide is a synthetic organic compound with a complex structure It features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety linked to a dimethylaminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid, which can be synthesized through a series of reactions involving the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the propanamide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: A precursor in the synthesis of the target compound.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide stands out due to its unique combination of a furan ring, chlorophenyl group, and dimethylaminoethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
853312-39-7 |
|---|---|
Fórmula molecular |
C17H21ClN2O2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(dimethylamino)ethyl]propanamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-20(2)12-11-19-17(21)10-8-15-7-9-16(22-15)13-3-5-14(18)6-4-13/h3-7,9H,8,10-12H2,1-2H3,(H,19,21) |
Clave InChI |
MZEXXVGTSOZSMO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
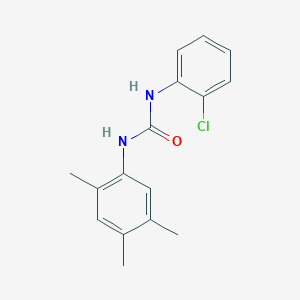
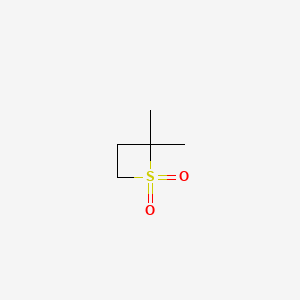


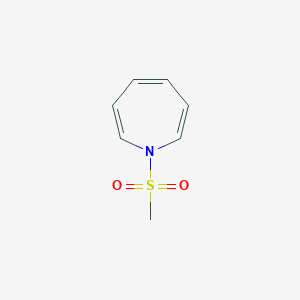



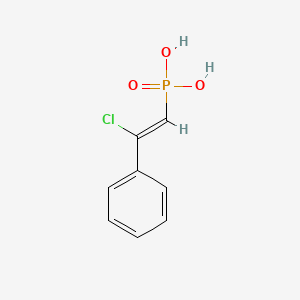
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
